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Welcome to the technical support center for Affinity High-Performance Liquid Chromatography

(AHL Chromatography). This guide provides detailed troubleshooting for common

chromatographic issues, specifically focusing on peak splitting and tailing. The following

questions and answers are designed to help researchers, scientists, and drug development

professionals identify and resolve problems encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing in AHL chromatography?
Peak tailing is a common chromatographic issue where the peak asymmetry is greater than

1.2, resulting in a peak that is broader in the second half than the first.[1][2] In an ideal

chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Tailing occurs when

the trailing edge of a peak extends further than its leading edge, which can compromise the

accuracy of analysis, decrease resolution between peaks, and lead to incorrect quantification.

[3] A primary cause is the existence of more than one mechanism for analyte retention.[2] For

example, strong interactions between basic functional groups on the analyte and ionized silanol

groups on the silica stationary phase can cause some molecules to be retained longer,

resulting in a "tail".[2][3]

Q2: What is peak splitting in AHL chromatography?
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Peak splitting, also described as a "twin" or "shoulder" peak, occurs when a single analyte peak

appears as two or more conjoined peaks.[4] This phenomenon can be caused by various

factors including a void or channel in the column packing, a partially blocked column frit, or a

mismatch between the injection solvent and the mobile phase.[1][5] It is crucial to first

determine if the split peak represents a single distorted peak or two partially resolved

compounds.[5] If all peaks in the chromatogram are split, the issue likely occurred before the

separation process began.[6]

Q3: My chromatogram shows tailing peaks. What are the
common causes and solutions?
Peak tailing for one or more peaks is often chemical in nature.[7] If all peaks are tailing, it may

indicate a physical issue with the system, such as a blocked frit or column overload.[1][7]
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Potential Cause Description Recommended Solution(s)

Secondary Interactions

Strong interactions between

basic analyte groups and

acidic silanol groups on the

column packing material are a

primary cause of tailing.[1][2]

[3]

Operate at a lower pH: This

protonates the silanol groups,

minimizing unwanted ionic

interactions.[1][2][3] Note:

Standard silica columns should

not be used below pH 3 to

avoid dissolution.[2] Use an

end-capped column: These

columns have deactivated

surfaces that reduce

secondary interactions.[1][3]

Increase buffer concentration:

Buffers can help mask residual

silanol interactions.[3]

Column Overload

Injecting too much sample

mass can saturate the

stationary phase, leading to

peak distortion.[1][3] If all

peaks tail, this is a likely

cause.[1]

Dilute the sample: Reduce the

concentration of the sample

and reinject.[1][3] Use a higher

capacity column: A column

with a larger diameter or a

stationary phase with a higher

carbon content or pore size

can handle more sample.[1][3]

Column Bed Deformation

A void at the column inlet or

channels in the packing bed

can cause uneven flow and

tailing.[3] This can be caused

by pressure shocks or

operating outside the column's

recommended pH range.

Check for a void: Replace the

column to see if the problem is

resolved.[3] Reverse and flush

the column: This can

sometimes remove

contamination blocking the

inlet frit.[1][3] If the problem

persists, the column may need

to be repacked or replaced.[8]

Sample Viscosity If the sample is too viscous

compared to the mobile phase,

Dilute the sample: Diluting the

sample in the start buffer can

reduce its viscosity.[9]
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it can lead to poor peak shape.

[9]

Microbial Contamination

Microbial growth in the column

or buffers is a common cause

of peak shape issues in SEC

and can also affect affinity

chromatography.[10]

Use fresh mobile phase:

Replace low ionic strength

mobile phases every few days.

[10] Properly store the column:

Store the column in 20%

ethanol when not in use to

prevent microbial growth.[8]

Q4: My chromatogram shows split peaks. What should I
investigate first?
The first step is to determine if all peaks are splitting or just one.[5] This distinction is key to

diagnosing the problem.

If all peaks are split: The problem likely lies with the system hardware before the separation

occurs. Common causes include a partially blocked inlet frit or a void/channel at the head of

the column.[5][6]

If only one peak is split: The issue is more likely related to the method or chemistry of that

specific analyte.[5][6] This could be due to co-elution of two different compounds,

incompatibility between the sample solvent and the mobile phase, or on-column degradation

or aggregation of the target molecule.[4][5][6]
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Potential Cause Description Recommended Solution(s)

Blocked Frit / Contamination

Particulates from the sample or

mobile phase can clog the inlet

frit, causing the sample band

to spread unevenly as it enters

the column.[4][5][6] This

typically affects all peaks.[4][6]

Reverse and flush the column:

This may dislodge

contaminants from the frit.[5][6]

Replace the frit or column: If

flushing doesn't work, the frit or

the entire column may need to

be replaced.[4][6] Prevention:

Use in-line filters and guard

columns, and always filter

samples and buffers before

use.[1][6][11]

Column Void / Poor Packing

A void (a gap in the packing

material) at the column inlet

can cause mixing and spread

the sample before it enters the

packed bed, leading to split

peaks for all analytes.[1][4][5]

This can result from improper

packing or a settled bed.[1][5]

Repack or replace the column:

A poorly packed column or one

with a void needs to be

repacked or replaced.[5][12]

Using pre-packed columns can

help avoid this issue.[9][11]

Use a guard column: This can

protect the analytical column

from pressure shocks and

particulates.[1]

Sample Solvent Mismatch

If the sample is dissolved in a

solvent that is much stronger

or has a different composition

than the mobile phase, it can

cause peak distortion,

especially for early-eluting

peaks.[1]

Inject samples in the mobile

phase: Whenever possible,

dissolve the sample in the

initial mobile phase.[6] Reduce

injection volume: A smaller

injection volume can minimize

the effect of the solvent

mismatch.[4]

Co-eluting Compounds The split peak may actually be

two distinct compounds eluting

very close together.[4][6] This

is a separation issue, not a

hardware problem.

Reduce injection volume:

Injecting a smaller sample

volume may resolve the two

compounds into separate

peaks.[4][6] Optimize the
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method: Adjust the mobile

phase composition, flow rate,

or temperature to improve

separation resolution.[4][6][13]

Analyte Instability/Aggregation

The target molecule itself may

be unstable under the

experimental conditions,

leading to on-column

aggregation or the formation of

charge variants, which can

cause peak splitting.[5]

Modify buffer conditions: Adjust

the pH or add stabilizers to the

sample and mobile phase to

maintain protein stability.[8]

Optimize elution: Use a

shallower gradient or stop-flow

elution to see if peak shape

improves.[8][14]

Visual Troubleshooting Guides and Workflows
The following diagrams illustrate the common causes of peak distortion and provide a logical

workflow for troubleshooting.
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Diagram 1: General Troubleshooting Workflow for Asymmetrical Peaks
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Caption: A decision tree to guide troubleshooting based on peak appearance.
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Diagram 2: Mechanism of Peak Tailing via Secondary Interactions
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Diagram 3: Physical Causes of Peak Splitting at the Column Inlet
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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